spiramycin

描述

Spiramycin is a macrolide antibiotic and antiparasitic agent discovered in 1952 as a product of the bacterium Streptomyces ambofaciens. It is primarily used to treat bacterial infections and toxoplasmosis. This compound is known for its activity against a wide range of Gram-positive and Gram-negative bacteria, as well as certain parasites such as Toxoplasma gondii and Cryptosporidium .

准备方法

Synthetic Routes and Reaction Conditions: Spiramycin is typically produced through fermentation using Streptomyces ambofaciens. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The antibiotic is then extracted and purified from the culture broth .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by downstream processing to isolate and purify the compound. The process includes steps such as filtration, solvent extraction, and crystallization to obtain high-purity this compound suitable for pharmaceutical use .

化学反应分析

Types of Reactions: Spiramycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups present in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups in this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of oxo-derivatives, while reduction can yield alcohol derivatives .

科学研究应用

Spiramycin has a wide range of applications in scientific research, including:

作用机制

Spiramycin belongs to the macrolide class of antibiotics, which includes other compounds such as erythromycin, azithromycin, and clarithromycin.

Comparison:

Erythromycin: Like this compound, erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.

Azithromycin: Azithromycin is known for its extended half-life and improved tissue penetration compared to this compound.

Uniqueness: this compound’s unique properties include its high tissue concentration and prolonged post-antibiotic effect, making it particularly effective against intracellular pathogens .

相似化合物的比较

- Erythromycin

- Azithromycin

- Clarithromycin

- Roxithromycin

生物活性

Spiramycin is a macrolide antibiotic derived from Streptomyces ambofaciens, primarily used for its antibacterial and antiparasitic properties. Its unique pharmacological profile makes it an important agent in treating various infections, particularly those caused by Gram-positive bacteria and certain protozoa. This article delves into the biological activity of this compound, highlighting its antimicrobial spectrum, mechanisms of action, clinical applications, and research findings.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against various pathogens. The minimum inhibitory concentrations (MICs) for common pathogenic bacteria are generally higher than those of erythromycin; however, its efficacy in vivo is often superior due to high tissue concentrations and intracellular accumulation. Key findings include:

- Gram-positive Bacteria : this compound is effective against most Gram-positive cocci and rods, including Staphylococcus aureus and Streptococcus pneumoniae.

- Mycoplasmas and Chlamydia : It shows significant activity against Mycoplasma spp. and Chlamydia spp., making it useful in respiratory infections.

- Protozoa : this compound is notably effective against Toxoplasma gondii, particularly in pregnant women to prevent congenital infections .

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation and ultimately halting bacterial growth. The unique pharmacokinetics of this compound contribute to its effectiveness:

- High Tissue Concentrations : this compound achieves significant concentrations in tissues, which enhances its antibacterial efficacy despite higher MICs observed in vitro.

- Intracellular Accumulation : The compound's ability to penetrate cells allows it to act against intracellular pathogens effectively .

Case Studies

- Periodontitis Treatment : A study investigated the long-term effects of adjunctive this compound therapy in patients with periodontitis. Results indicated a significant reduction in disease progression compared to control groups receiving standard treatment alone .

- Anti-Obesity Effects : this compound has been shown to inhibit adipogenesis in vitro and reduce obesity-related parameters in high-fat diet-induced obese mice. It decreased body weight gain, serum leptin levels, and hepatic lipid accumulation while enhancing AMPK signaling pathways .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against various pathogens:

| Pathogen | MIC (µg/ml) | Clinical Relevance |

|---|---|---|

| Staphylococcus aureus | 4-16 | Common skin and soft tissue infections |

| Streptococcus pneumoniae | 0.5-2 | Respiratory tract infections |

| Mycoplasma pneumoniae | 0.25-1 | Atypical pneumonia |

| Toxoplasma gondii | 0.1-0.5 | Treatment during pregnancy |

Clinical Applications

This compound is primarily used for:

- Toxoplasmosis : It is particularly effective in treating primary toxoplasmosis during pregnancy, significantly reducing the risk of congenital transmission .

- Bacterial Infections : Utilized for various bacterial infections where resistance to other antibiotics may be present, particularly in patients allergic to beta-lactams .

属性

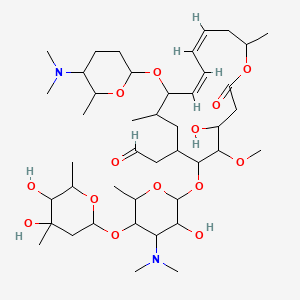

IUPAC Name |

2-[(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12-,16-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTOXUHEUCPTEW-GRWVDKKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C\C=C/C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74N2O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water, Soluble in most organic solvents | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1621 | |

| Record name | SPIRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous | |

CAS No. |

8025-81-8 | |

| Record name | Spiramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。